2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl-

Description

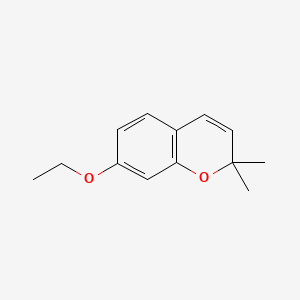

Chemical Structure:

The compound 2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- (CAS 67147-67-5) is a benzopyran derivative with an ethoxy group at position 7 and two methyl groups at position 2. Its molecular formula is C₁₃H₁₆O₂, and molecular weight is 204.27 g/mol . Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their biological and pharmacological activities. This compound lacks the ketone group characteristic of coumarins (2H-1-benzopyran-2-ones), making it distinct in reactivity and applications.

Properties

CAS No. |

67147-67-5 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

7-ethoxy-2,2-dimethylchromene |

InChI |

InChI=1S/C13H16O2/c1-4-14-11-6-5-10-7-8-13(2,3)15-12(10)9-11/h5-9H,4H2,1-3H3 |

InChI Key |

PZFCVTUCVQJAHV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(O2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,2-dimethylchromene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 7-ethoxy-2,2-dimethyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Precocene I (7-Methoxy-2,2-dimethyl-2H-1-benzopyran)

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Key Differences : Replaces the ethoxy group with a methoxy group at position 7.

- Properties: Lower molecular weight and lipophilicity (logP ~2.8) compared to the ethoxy derivative. Precocene I is known for its anti-juvenile hormone activity in insects .

7-Ethoxy-6-methoxy-2,2-dimethyl-2H-1-benzopyran (CAS 65383-73-5)

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 234.29 g/mol

- Key Differences : Additional methoxy group at position 5.

- Properties : Increased polarity due to the extra methoxy group, likely reducing logP compared to the target compound .

2H-1-Benzopyran-5-ol, 2,2-dimethyl-7-phenyl- (CAS 923019-36-7)

- Molecular Formula : C₁₇H₁₈O₂

- Molecular Weight : 254.32 g/mol

- Key Differences : Hydroxyl group at position 5 and phenyl group at position 7.

- Properties : Enhanced hydrogen-bonding capacity from the hydroxyl group, increasing water solubility .

7-Methyl-2H-1-benzopyran-2-one (Coumarin Derivative)

Physicochemical Properties

<sup>*</sup>logP values estimated using Crippen’s fragmentation method .

Key Research Findings

Substituent Effects: Ethoxy groups enhance lipophilicity compared to methoxy, improving membrane permeability in bioactive compounds . Coumarins (2-ketone derivatives) show higher reactivity in electrophilic substitutions than non-ketone benzopyrans .

Antimicrobial Activity :

- 3,7-Disubstituted benzopyran-2-ones (e.g., 3,4-dichlorophenyl derivatives) exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus .

- The target compound’s ethoxy group may modulate interactions with microbial enzymes, though specific data are lacking.

Thermal Stability :

- Coumarin derivatives generally have higher melting points (e.g., 179–180°C for 7-methylcoumarin) due to hydrogen bonding from the lactone ring .

Q & A

Q. What are the optimized synthetic routes for 7-ethoxy-2,2-dimethyl-2H-1-benzopyran, and how can reaction conditions be tailored to improve yield?

The DBU-catalyzed cyclization of salicylic aldehydes with allenic ketones/esters is a robust method for synthesizing substituted 2H-1-benzopyrans. Key parameters include solvent polarity (e.g., toluene or THF) and Lewis base catalysts (e.g., DBU), which influence regioselectivity and yield. For example, ethyl 2-methylbuta-2,3-dienoate reacts with substituted salicylaldehydes under mild conditions (60–80°C) to produce 7-ethoxy derivatives with >70% yield. Purification via recrystallization or column chromatography is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing 7-ethoxy-2,2-dimethyl-2H-1-benzopyran, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : The ethoxy group (–OCH2CH3) appears as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.4–3.6 ppm), while the 2,2-dimethyl substituents show singlets at δ ~1.4–1.6 ppm. Aromatic protons in the benzopyran ring resonate between δ 6.8–7.6 ppm, depending on substitution .

- FT-IR : Key peaks include C=O stretching (~1665 cm⁻¹ for lactone), C–O–C asymmetric stretching (~1209 cm⁻¹), and aromatic C=C bending (~850 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ and fragmentation patterns, such as loss of ethoxy (–OCH2CH3) or methyl groups .

Q. What are the established protocols for evaluating the stability of 7-ethoxy-2,2-dimethyl-2H-1-benzopyran under various storage conditions?

Stability studies should assess degradation under light, temperature, and humidity. For example:

- Store at –80°C in amber vials under inert gas (N2/Ar) for long-term stability (≥6 months).

- Monitor purity via HPLC (e.g., C18 column, 98.36% purity maintained at –20°C for 1 month) .

- Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life using LC-MS to identify breakdown products .

Advanced Research Questions

Q. How does the substitution pattern (e.g., ethoxy vs. methoxy groups) influence the biological activity of 2H-1-benzopyran derivatives?

Ethoxy and methoxy groups at the 7-position modulate bioactivity through electronic and steric effects. For instance:

- Hepatotoxicity : 7-Methoxy-2,2-dimethyl derivatives (Precocene I) deplete glutathione (GSH) in liver cells via cytochrome P450-mediated bioactivation, whereas ethoxy analogs may exhibit reduced toxicity due to slower metabolic oxidation .

- Insecticidal Activity : Ethoxy derivatives show delayed toxicity compared to methoxy-substituted Precocene II, which disrupts juvenile hormone synthesis in insects. Structure-activity relationship (SAR) studies suggest that bulkier alkoxy groups enhance receptor binding .

Q. What experimental strategies can resolve contradictions in reported hepatotoxic and insecticidal effects of 7-ethoxy-2,2-dimethyl-2H-1-benzopyran?

- Dose-Response Studies : Establish LC50/EC50 values in in vitro (e.g., HepG2 cells) and in vivo (e.g., insect larvae) models to differentiate acute vs. chronic effects .

- Mechanistic Profiling : Use metabolomics (e.g., LC-MS/MS) to track GSH depletion or hormone disruption pathways. Compare metabolite profiles across species to identify interspecies variability .

- In Silico Modeling : Molecular docking with insect juvenile hormone receptors or human CYP450 enzymes can predict bioactivation pathways and toxicity thresholds .

Q. How can computational modeling be integrated with experimental data to predict the reactivity or bioactivity of substituted 2H-1-benzopyrans?

- Quantum Chemical Calculations : DFT studies (e.g., B3LYP/6-31G*) optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity .

- QSAR Models : Train machine learning algorithms using datasets of substituent electronic parameters (σ, π) and bioactivity data (e.g., IC50) to prioritize novel analogs for synthesis .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial enzymes) to guide rational design of antimicrobial derivatives .

Q. Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations and reaction temperatures .

- Contradiction Resolution : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition + cell viability) to eliminate false positives .

- Data Reproducibility : Adhere to OECD guidelines for toxicity testing and report detailed spectral/data deposition (e.g., Cambridge Crystallographic Data Centre for XRD structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.